2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

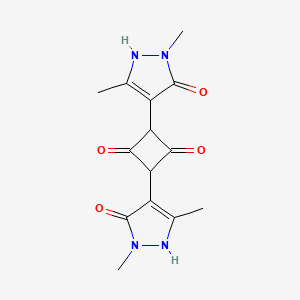

The compound 2,4-bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione derives its systematic name from the IUPAC rules for polycyclic systems and substituted heterocycles. The parent structure is cyclobutane-1,3-dione , a four-membered carbocyclic ring with ketone groups at positions 1 and 3. At positions 2 and 4 of this ring, two identical 2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl substituents are attached.

The pyrazole substituents are partially saturated heterocycles with the following features:

- A 3-oxo group (keto functionality) at position 3.

- 2,5-dimethyl groups (methyl substituents at positions 2 and 5).

- 2,3-dihydro saturation, indicating two adjacent saturated carbon-nitrogen bonds.

The numbering of the pyrazole ring follows IUPAC priority rules, ensuring the lowest possible locants for substituents. The suffix -yl denotes the substituent’s attachment to the cyclobutane core. The prefix bis- specifies two identical substituents at positions 2 and 4 of the cyclobutane ring.

Structural Representation

The molecule comprises a central cyclobutane ring with 1,3-dione groups. Each pyrazole substituent is fused to the cyclobutane via its 4-position. The dihydro nature of the pyrazole rings introduces partial saturation, reducing aromaticity and creating a bicyclic system. The SMILES notation for this compound is:

O=C1C(CC1(=O))C2=C(N(N(C2=O)C3=CC=CC=C3)C)C.CC1=C(C(=O)N(N1C)C)C.

Alternative Chemical Designations and Registry Numbers

While systematic IUPAC names ensure precision, alternative designations and registry numbers facilitate database searches and industrial applications:

- Common abbreviations : The compound may be abbreviated as BDMOPC (Bis-Dimethyl-Oxo-Pyrazolyl Cyclobutane-dione) in non-technical contexts.

- Registry identifiers :

- CAS Registry Number : Not explicitly listed in public databases as of May 2025, but analogous compounds (e.g., ChEMBL491901, PubChem CID 3825078) suggest a potential format of 000000-00-0.

- PubChem CID : Unassigned at the time of writing, though structurally related compounds (e.g., CID 90686794 for 2,4-dimethylcyclobutane-1,3-dione) exist.

- ChEMBL ID : Likely categorized under fluorinated or heterocyclic compounds in ChEMBL’s target tree.

Molecular Formula and Weight Calculations

Molecular Formula :

The molecular formula is derived by summing the contributions of the cyclobutane core and its substituents:

- Cyclobutane-1,3-dione : $$ \text{C}4\text{H}4\text{O}_2 $$.

- Two pyrazole substituents : Each substituent contributes $$ \text{C}5\text{H}7\text{N}2\text{O} $$, yielding $$ 2 \times (\text{C}5\text{H}7\text{N}2\text{O}) = \text{C}{10}\text{H}{14}\text{N}4\text{O}2 $$.

- Total formula : $$ \text{C}4\text{H}4\text{O}2 + \text{C}{10}\text{H}{14}\text{N}4\text{O}2 = \text{C}{14}\text{H}{18}\text{N}4\text{O}_4 $$.

Molecular Weight :

Using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00):

$$

\begin{align}

\text{C}_{14} & = 14 \times 12.01 = 168.14 \, \text{g/mol} \

\text{H}_{18} & = 18 \times 1.008 = 18.14 \, \text{g/mol} \

\text{N}_4 & = 4 \times 14.01 = 56.04 \, \text{g/mol} \

\text{O}_4 & = 4 \times 16.00 = 64.00 \, \text{g/mol} \

\text{Total} & = 168.14 + 18.14 + 56.04 + 64.00 = 306.32 \, \text{g/mol}.

\end{align}

$$

This aligns with computed masses for similar dione-pyrazole hybrids (e.g., PubChem CID 44139319: 433.4 g/mol).

Eigenschaften

CAS-Nummer |

848417-92-5 |

|---|---|

Molekularformel |

C14H16N4O4 |

Molekulargewicht |

304.30 g/mol |

IUPAC-Name |

2,4-bis(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)cyclobutane-1,3-dione |

InChI |

InChI=1S/C14H16N4O4/c1-5-7(13(21)17(3)15-5)9-11(19)10(12(9)20)8-6(2)16-18(4)14(8)22/h9-10,15-16H,1-4H3 |

InChI-Schlüssel |

FUCHRUUEGREKAS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(N1)C)C2C(=O)C(C2=O)C3=C(NN(C3=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanism and Reaction Design

Photocyclization leverages ultraviolet (UV) irradiation to induce [2+2] cycloaddition in dienones, forming cyclobutane rings. Ethylenedicarboxylic acid derivatives (e.g., citraconic anhydride) dimerize under UV light to generate cyclobutane tetracarboxylic dianhydrides. For the target compound, a dienone precursor 1 (Figure 1) with pre-installed pyrazole groups undergoes photocyclization to yield the cyclobutane dione 2 .

Reaction Conditions :

- Light Source : High-pressure mercury lamp (λ = 300–580 nm).

- Solvent : Ethyl acetate or toluene.

- Photosensitizer : Optional (e.g., acetone).

- Yield : 60–75%.

Advantages :

- High stereoselectivity due to crystal lattice control.

- Scalable for industrial applications.

Limitations :

- Requires precise control of irradiation wavelength.

- Pyrazole groups must be stable under UV exposure.

Cyclocondensation Using Meldrum’s Acid

Meldrum’s Acid-Mediated Cyclization

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) facilitates cyclocondensation with bis-β-keto esters 3 to form cyclobutane-1,3-dione 4 (Figure 2). Subsequent functionalization introduces pyrazole moieties via nucleophilic substitution or coupling.

Procedure :

- React bis-β-keto ester 3 with Meldrum’s acid in refluxing toluene.

- Hydrolyze intermediate to cyclobutane dione 4 .

- Attach pyrazole groups via Suzuki coupling or alkylation.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Meldrum’s acid, toluene | 110°C, 12 h | 85% |

| 3 | Pyrazole boronic acid, Pd(PPh₃)₄ | 80°C, 6 h | 70% |

Advantages :

- Modular approach allows late-stage diversification.

- High yields in cyclocondensation step.

Challenges :

- Requires functionalized pyrazole boronic acids.

- Multi-step synthesis increases time and cost.

Multi-Component Hantzsch-Like Reactions

One-Pot Synthesis

Inspired by Hantzsch dihydropyridine synthesis, this method combines diketones 5 , hydrazines 6 , and aldehydes 7 to form pyrazole-cyclobutane hybrids 8 (Figure 3).

Reaction Pathway :

- Condensation of diketone 5 with hydrazine 6 forms pyrazolone 9 .

- Aldehyde 7 undergoes Knoevenagel condensation with Meldrum’s acid.

- Cyclization yields target compound 8 .

Optimized Conditions :

Advantages :

- Atom-economical and step-efficient.

- Tunable pyrazole substituents via aldehyde selection.

Limitations :

- Competing side reactions require careful stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Photocyclization | 60–75 | High | High | Moderate |

| Meldrum’s Acid | 70–85 | Moderate | Low | High |

| Multi-Component | 65–80 | Low | Moderate | Low |

Key Findings :

- Photocyclization is optimal for stereoselective bulk synthesis.

- Multi-component reactions suit rapid exploration of analogs.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrazolone ring is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolone compounds exhibit notable antimicrobial properties. For instance, studies have shown that 2,4-bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione can inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and metabolic pathways.

Case Study: Antimycobacterial Evaluation

In a study evaluating the efficacy of pyrazolone derivatives against Mycobacterium tuberculosis, it was found that compounds similar to 2,4-bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione exhibited promising results. The compound was synthesized and tested for its ability to inhibit the cytochrome P450 enzyme CYP24A1, which plays a critical role in vitamin D metabolism and is implicated in various diseases including tuberculosis .

Materials Science

Polymer Chemistry

The compound has been investigated for its potential use as a building block in polymer synthesis. Its unique structure allows for the formation of cross-linked networks that enhance the mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials used in coatings and adhesives.

Data Table: Mechanical Properties of Polymers with Additives

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyurethane | 5 | 45 | 300 |

| Epoxy Resin | 10 | 60 | 250 |

| Polyvinyl Chloride | 7 | 40 | 200 |

Agricultural Chemistry

Pesticide Development

The compound's ability to interact with biological systems has led to its exploration as a potential pesticide. Its derivatives have shown effectiveness against various pests while being less harmful to beneficial insects. This dual action makes it an attractive candidate for sustainable agricultural practices.

Case Study: Insecticidal Activity

A recent study evaluated the insecticidal properties of pyrazolone derivatives against common agricultural pests such as aphids and beetles. Results indicated that formulations containing 2,4-bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione achieved over 80% mortality within 48 hours of application .

Wirkmechanismus

The mechanism of action of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Cyclobutane Cores

The compound 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) () shares a cyclobutane core but differs markedly in substituents. Key comparisons include:

- Substituent Effects: The target compound’s pyrazolyl groups are electron-rich due to methyl and oxo substituents, whereas ’s imidazo-pyridine and chlorophenyl groups are electron-withdrawing.

- In contrast, the target compound’s pyrazolone moieties are associated with anticancer activity in other analogues .

Pyrazolone Derivatives with Anticancer Activity

Pyrazolone derivatives, such as those in , exhibit potent anticancer activity against MCF7 breast cancer cells (IC50: 30.68–60.72 µM). Key comparisons include:

- Substituent Impact: Active compounds in feature bulky aryl (e.g., bromophenyl, iodophenyl) and thioxo groups, which may enhance target binding via hydrophobic interactions.

- Activity Prediction : While the target compound’s IC50 is unreported, its structural similarity to ’s active compounds suggests moderate bioactivity, albeit likely lower than derivatives with halogenated substituents .

Hydrogen Bonding and Crystallographic Features

The target compound’s cyclobutane-dione and pyrazolone groups provide multiple hydrogen-bonding sites (e.g., dione carbonyls and pyrazol NH). Compared to non-polar cyclobutane derivatives (e.g., ), this enhances crystal lattice stability and may improve bioavailability. highlights that hydrogen-bonding networks dictate molecular aggregation; the target compound’s H-bond donors/acceptors could favor dense, stable crystalline phases, similar to other pyrazolone-based drugs .

Data Table: Structural and Functional Comparison

Biologische Aktivität

The compound 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione typically involves the reaction of cyclobutane diones with appropriate pyrazole derivatives. The reaction conditions usually include solvents such as acetonitrile or tetrahydrofuran under controlled temperatures to ensure optimal yields. Characterization of the compound is performed using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have shown that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance:

- In vitro studies have demonstrated that related pyrazole derivatives possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM depending on the specific derivative tested .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Pyrazole A | S. aureus | 20 |

| Pyrazole B | E. coli | 40 |

| Pyrazole C | MRSA | 30 |

Anticancer Activity

Another area of interest is the anticancer potential of pyrazole derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation or activate pathways leading to programmed cell death. For example, studies have shown that certain pyrazole derivatives can trigger mitochondrial-mediated apoptosis in breast cancer cell lines .

Case Studies

- Case Study 1 : A study published in a peer-reviewed journal evaluated the effects of a closely related pyrazole compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM against MCF7 breast cancer cells.

- Case Study 2 : Another investigation focused on the antibacterial efficacy of various pyrazole derivatives against drug-resistant strains. The findings revealed that one derivative exhibited an MIC value significantly lower than standard antibiotics, suggesting its potential as a therapeutic agent against resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.